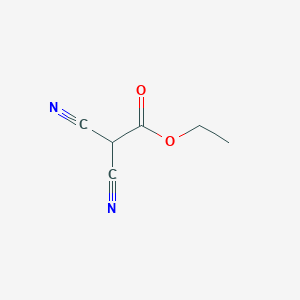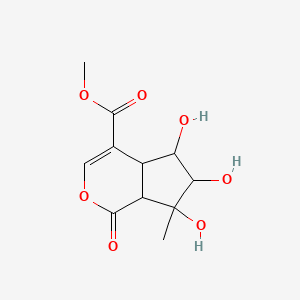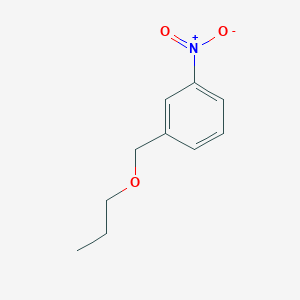![molecular formula C10H15NO3 B14435099 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 79404-70-9](/img/structure/B14435099.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an azaspirodecane moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with appropriate reagents under controlled conditions. One common method includes the use of ethylene glycol and cyclohexanone derivatives, followed by a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound used in various chemical syntheses
Uniqueness
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is unique due to its specific spiro linkage and the presence of both dioxane and azaspirodecane rings. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications .
Eigenschaften
| 79404-70-9 | |
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2H,1,3-8H2 |
InChI-Schlüssel |
UDCTUXCXMQODNP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCC2(CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/no-structure.png)
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)




![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)

